Lengsin (270-279)

CTL epitope natural processing HLA-A*0201

Choose Lengsin (270-279), the only Lengsin-derived epitope validated for natural endogenous processing and presentation on intact HLA-A*0201+/Lengsin+ lung carcinoma cells. It uniquely enables tumor-cell recognition in peptide-free assays, unlike other fragments. With Lengsin expression restricted to lung cancer and immune-privileged lens tissue, this peptide ensures specific target engagement, making it the definitive positive control for antigen processing studies and a prime candidate for safe TCR-based therapy development. Essential for multi-epitope vaccine research.

Molecular Formula
Molecular Weight
Cat. No. B1575155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLengsin (270-279)
SynonymsLengsin (270-279)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1000 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Lengsin (270-279) Peptide — HLA-A*0201-Restricted CTL Epitope from a Lens-Derived Lung Carcinoma Antigen for T-Cell Immunotherapy Research


Lengsin (270-279), sequence FLPEFGISSA, is a synthetic 10-mer peptide corresponding to residues 270–279 of the human Lengsin protein (LGSN/GLULD1), a pseudo-glutamine synthetase family member that is abundantly expressed in the ocular lens and functions as a molecular chaperone [1]. This peptide was identified as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope through computerized epitope prediction algorithms screening of Lengsin-derived candidate peptides, followed by in vivo immunization of HLA-A*0201 transgenic (HHD) mice and in vitro stimulation of human peripheral blood lymphocytes [2]. The parent protein, Lengsin, is overexpressed in lung carcinoma irrespective of histological subtype, but is absent from normal tissues outside the lens, positioning Lengsin (270-279) as a target for antigen-specific T-cell immunotherapy against lung cancer [3].

Why Lengsin (270-279) Cannot Be Substituted by Other Lengsin-Derived Peptides or Generic HLA-A2 Epitopes


Although multiple Lengsin-derived peptides were algorithmically predicted and screened for HLA-A*0201 binding, only Lengsin (270-279) and Lengsin (206-215) induced CTL responses in transgenic mice; critically, only the 270-279-specific CTL clone demonstrated recognition of endogenously processed and presented peptide on intact HLA-A*0201+/Lengsin+ lung carcinoma cells, while the 206-215-specific CTL clone failed to recognize tumor cells without exogenous peptide loading [1]. Furthermore, Lengsin expression is restricted to lung carcinoma among cancer types tested, with no detectable transcripts in melanoma, colorectal, breast, or hepatocellular carcinoma cell lines, meaning that generic lung cancer CTL epitope peptides derived from ubiquitously expressed antigens carry elevated off-target risk [2]. Substitution with non-validated Lengsin fragments or alternative HLA-A2-restricted tumor epitopes cannot replicate the dual property of natural endogenous processing on tumor cells combined with highly restricted normal-tissue expression.

Quantitative Evidence Differentiating Lengsin (270-279) from Its Closest Analogs and Alternative Epitopes


Natural Endogenous Processing: Lengsin (270-279) CTL Clone Recognizes Tumor Cells Without Exogenous Peptide, Unlike Lengsin (206-215)

In a direct head-to-head comparison within the same study, the Lengsin(270-279)-specific CTL clone specifically recognized HLA-A*0201+/Lengsin+ lung carcinoma cells in an HLA-A*0201-restricted manner without exogenous peptide pulsing, demonstrating natural endogenous processing and presentation. In contrast, the Lengsin(206-215)-specific CTL clone failed to recognize the same HLA-A*0201+/Lengsin+ target cells in the absence of cognate peptide [1]. Both clones were generated from the same donor PBMCs using identical methodology and both recognized peptide-pulsed T2 cells and COS-7 cells expressing HLA-A*0201 and Lengsin, confirming that both clones are functional; the critical difference is restricted to the recognition of naturally processed epitope on tumor cells [1].

CTL epitope natural processing HLA-A*0201 tumor recognition Lengsin

Tumor Expression Selectivity: Lengsin mRNA Absent from Normal Tissues and Non-Lung Cancers, Enabling a Defined Therapeutic Window

Lengsin mRNA was detected in 7 of 12 (58%) lung cancer cell lines spanning squamous cell carcinoma, adenocarcinoma, large cell carcinoma, and small cell carcinoma histologies, and in 7 of 7 (100%) surgically resected primary lung cancer tissues. By contrast, Lengsin transcripts were undetectable in normal adult tissues including heart, brain, placenta, lung, liver, skeletal muscle, kidney, pancreas, spleen, thymus, prostate, testis, ovary, small intestine, large intestine, and PBMCs, as well as in other cancer cell lines including melanoma (888mel, 1102mel), colorectal carcinoma (WiDR, Colo205, KM12LM, HCT15), breast carcinoma (MCF7, HMC2), and hepatocellular carcinoma (CHC32) [1]. Immunohistochemistry with anti-Lengsin monoclonal antibody #517 further confirmed Lengsin protein detection in 50–100% of primary lung carcinoma tissues with no detectable staining in any normal tissue except lens [1]. This expression pattern is consistent with Lengsin's origin as a lens-specific protein, where the lens is an immune-privileged site, implying that autoreactive T cells against Lengsin are unlikely to have been deleted during thymic selection [2].

tumor-associated antigen expression profiling therapeutic window off-target toxicity Lengsin

CTL Induction Rate: Lengsin (270-279) Is One of Only Two Peptides (of Four Candidates) That Induced Peptide-Specific CTLs in Both HHD Mice and Human PBMCs

Four Lengsin-derived peptides were selected by computerized algorithm (SYFPEITHI/BIMAS) based on a permissive HLA-A*0201 binding motif. When used to immunize HLA-A*0201 transgenic (HHD) mice, only two of the four candidate peptides — Lengsin(206-215)(FIYDFCIFGV) and Lengsin(270-279)(FLPEFGISSA) — induced peptide-specific CTLs [1]. Both peptides were then used to stimulate human peripheral blood lymphocytes in vitro, and both induced human peptide-specific CTLs, enabling the generation of peptide-specific CTL clones. However, when these human CTL clones were subsequently tested for recognition of tumor cells, only the 270-279-specific clone demonstrated natural processing [1]. In a preliminary conference report, only one of the two peptides (corresponding to 270-279) induced peptide-specific reactive CTLs from healthy donor PBMCs [2]. Thus, of the initial four candidates, Lengsin (270-279) is the only peptide that passed all three screening gates: algorithm prediction, murine CTL induction, and human CTL induction with confirmed tumor recognition.

CTL induction epitope immunogenicity HHD mice peptide vaccine ELISPOT

Curated Database Recognition: Lengsin (270-279) Listed in the Definitive Database of T Cell-Defined Human Tumor Antigens (2013 Update)

Lengsin (270-279) (FLPEFGISSA) is included in the 2013 update of the Database of T cell-defined human tumor antigens, a peer-reviewed, curated repository that catalogs only experimentally validated human tumor antigens with demonstrated T-cell recognition [1]. The database entry records that Lengsin is expressed in eye lens with low-level expression in multiple tissues, that the restricting HLA allele is HLA-A*02 with an allele frequency of approximately 44% in relevant populations, and that peptide-specific lymphocyte stimulation was used as the validation method, with reference to the Nakatsugawa et al. 2011 study [1]. This independent curation distinguishes Lengsin (270-279) from the large number of algorithmically predicted but experimentally unvalidated HLA-A2-binding peptides that populate commercial peptide catalogs. Inclusion in this database is a widely recognized benchmark for epitope validity in the tumor immunology community, comparable to curation standards applied to other clinically investigated epitopes such as those from MAGE-A3, NY-ESO-1, and glypican-3.

tumor antigen database validated epitope T cell-defined antigen curation immunotherapy target

Lack of Enzymatic Activity: Lengsin Is a Pseudo-Glutamine Synthetase, Reducing Confounding Biological Effects in Peptide-Based Assays

The full-length Lengsin protein belongs to the class I glutamine synthetase (GS I) superfamily but is catalytically inactive as a glutamine synthetase — it has no glutamine synthesis activity — and instead functions as a molecular chaperone with six binding sites for the hydrophobic surface probe bis-ANS, capable of relieving cellular toxicity caused by amyloid-β expression in a folding-impaired yeast mutant [1]. This is in contrast to true glutamine synthetase family members that possess active enzymatic function and are involved in glutamine biosynthesis and nitrogen metabolism. The absence of catalytic activity in the source protein means that the Lengsin (270-279) peptide fragment is not derived from an active metabolic enzyme, reducing the likelihood that peptide-based experimental reagents will inadvertently interfere with glutamine metabolism pathways. This property distinguishes Lengsin-derived peptides from CTL epitopes derived from enzymatically active tumor-associated proteins such as LDHC (lactate dehydrogenase C) or TYMS (thymidylate synthetase), where the parent protein's metabolic function may introduce confounding variables in cell-based assays.

pseudo-enzyme glutamine synthetase chaperone lens protein assay interference

Patent Protection and Intellectual Property Status: Lengsin-Derived Peptides Covered by Immunocore/Adaptimmune Patent Family for Immunotherapeutic Applications

Peptides derived from Lengsin (LGSN), including those corresponding to the 270-279 region, are claimed in patent family US 2021/0123037 A1 (and related international filings under PCT/GB2016/053659), assigned to Immunocore Ltd and Adaptimmune Ltd [1]. The patent specifically claims peptides comprising amino acid sequences of SEQ ID NOs: 1-3 (Lengsin-derived peptides) that form complexes with MHC molecules, as well as binding moieties (including T-cell receptors and antibodies) that bind these peptide-MHC complexes, for use in cancer immunotherapy — with particular emphasis on non-small cell lung cancer (adenocarcinoma) [1]. The patent also claims cells presenting these peptide-MHC complexes, nucleic acids encoding the peptides, vectors, and therapeutic compositions. This patent estate represents a freedom-to-operate consideration that differentiates Lengsin (270-279) from unencumbered or differently encumbered tumor epitope peptides; for commercial or translational research programs, the patent landscape surrounding a given epitope directly impacts procurement decisions and downstream development pathways.

patent intellectual property immunotherapy TCR MHC complex commercialization

Optimal Research and Industrial Application Scenarios for Lengsin (270-279) Peptide Based on Verified Differentiation Evidence


Validation of Tumor Antigen Processing and Presentation Machinery in HLA-A*0201+ Lung Carcinoma Models

Lengsin (270-279) is the only Lengsin-derived epitope validated for natural endogenous processing and presentation on intact HLA-A*0201+/Lengsin+ lung carcinoma cells [1]. This makes it the definitive positive control for assays designed to assess antigen processing and presentation pathway integrity in lung cancer cell lines. Researchers can use the 270-279 peptide-pulsed condition as a positive control for CTL clone responsiveness while simultaneously testing tumor cell recognition under peptide-free conditions to confirm endogenous epitope presentation — a protocol for which Lengsin (206-215) fails due to its inability to be naturally processed [1].

Development of Lung Cancer-Specific TCR-Engineered T Cell Therapies Targeting a Highly Restricted Antigen

Given that Lengsin expression is detected in 100% of primary lung cancer tissues across all histological subtypes but is absent from all tested normal tissues (except the immune-privileged lens), Lengsin (270-279) is a prime candidate for TCR discovery and TCR-engineered T cell therapy development [2]. The peptide can be used to generate soluble peptide-MHC multimers for isolating high-affinity TCRs from patient-derived T cells, or as the immunizing antigen for TCR transgenic mouse models. The restricted normal-tissue expression profile of the source antigen directly addresses the critical safety concern of on-target/off-tumor toxicity in TCR-based therapies [3].

Companion Diagnostic Development for Patient Stratification in Lengsin-Targeted Immunotherapy Trials

With Lengsin mRNA detected in 58% of lung cancer cell lines and 100% of primary tumors, and Lengsin protein confirmed by IHC in 50–100% of primary lung carcinoma specimens, Lengsin (270-279) peptide-MHC multimers can serve as reagents for developing companion diagnostic assays to identify HLA-A*0201+ patients whose tumors express Lengsin [2]. Such patient stratification tools would directly determine eligibility for Lengsin-targeted immunotherapies, analogous to the use of HLA-A*0201/NY-ESO-1 peptide multimers in clinical trial enrollment. The inclusion of Lengsin (270-279) in the curated Database of T cell-defined human tumor antigens further supports its credibility as a diagnostic target [4].

Multi-Epitope Peptide Vaccine Formulation Incorporating a Naturally Processed Lung Cancer Epitope

Lengsin (270-279) can be incorporated into multi-epitope peptide vaccine formulations alongside other validated lung cancer CTL epitopes (e.g., from glypican-3, EML4-ALK, or CDCA1) to broaden antigenic coverage while maintaining tumor specificity. Unlike Lengsin (206-215), which induces CTLs that fail to recognize tumor cells without exogenous peptide, only the 270-279 epitope provides genuine tumor-reactive CTL activity in a vaccine context [1]. The peptide's origin from a pseudo-glutamine synthetase with no catalytic activity also ensures that vaccine-induced immune responses target a functionally inert protein, reducing theoretical concerns about immune-mediated interference with metabolic pathways [5].

Quote Request

Request a Quote for Lengsin (270-279)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.